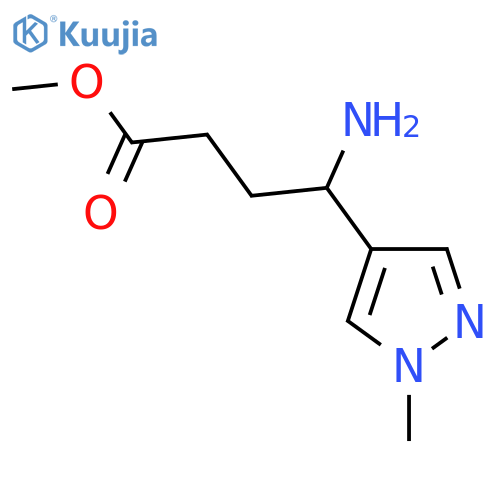

Cas no 1184559-70-3 (methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate)

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate

- 1184559-70-3

- EN300-1832088

-

- インチ: 1S/C9H15N3O2/c1-12-6-7(5-11-12)8(10)3-4-9(13)14-2/h5-6,8H,3-4,10H2,1-2H3

- InChIKey: LTNSEIRIXPFKSM-UHFFFAOYSA-N

- ほほえんだ: O(C)C(CCC(C1C=NN(C)C=1)N)=O

計算された属性

- せいみつぶんしりょう: 197.116426730g/mol

- どういたいしつりょう: 197.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 199

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 70.1Ų

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832088-1.0g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 1g |

$1414.0 | 2023-06-01 | ||

| Enamine | EN300-1832088-0.5g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 0.5g |

$1357.0 | 2023-09-19 | ||

| Enamine | EN300-1832088-10.0g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 10g |

$6082.0 | 2023-06-01 | ||

| Enamine | EN300-1832088-0.25g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 0.25g |

$1300.0 | 2023-09-19 | ||

| Enamine | EN300-1832088-0.05g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 0.05g |

$1188.0 | 2023-09-19 | ||

| Enamine | EN300-1832088-5.0g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 5g |

$4102.0 | 2023-06-01 | ||

| Enamine | EN300-1832088-2.5g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 2.5g |

$2771.0 | 2023-09-19 | ||

| Enamine | EN300-1832088-1g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 1g |

$1414.0 | 2023-09-19 | ||

| Enamine | EN300-1832088-5g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 5g |

$4102.0 | 2023-09-19 | ||

| Enamine | EN300-1832088-10g |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate |

1184559-70-3 | 10g |

$6082.0 | 2023-09-19 |

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate 関連文献

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoateに関する追加情報

Methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate (CAS No. 1184559-70-3): A Comprehensive Overview

Methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate, identified by its CAS number 1184559-70-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in drug development and therapeutic interventions. The presence of both amino and carboxylate functional groups, coupled with a pyrazole moiety, makes it a versatile candidate for further exploration in medicinal chemistry.

The structural composition of methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate includes a butanoic acid backbone modified at the fourth carbon position with an amino group and a pyrazole ring substituted at the fourth position with a methyl group. This specific arrangement contributes to its reactivity and interaction potential with biological targets. The pyrazole ring, known for its stability and prevalence in bioactive molecules, enhances the compound's pharmacological profile, making it a promising scaffold for drug discovery.

In recent years, there has been a growing interest in heterocyclic compounds, particularly those containing pyrazole moieties, due to their diverse biological activities. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The compound methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate is no exception and has been explored in various preclinical studies for its potential therapeutic benefits.

One of the most compelling aspects of methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate is its ability to modulate multiple biological pathways simultaneously. This polypharmacicity is highly valued in drug development as it can lead to more effective treatments with fewer side effects. Current research indicates that this compound may exhibit inhibitory activity against several enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders. The amino group at the fourth carbon position allows for further derivatization, enabling the creation of analogs with enhanced potency and selectivity.

The synthesis of methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to construct the complex molecular framework efficiently. These methods not only improve the scalability of production but also enhance the overall quality of the final product.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate. Molecular modeling and virtual screening techniques allow researchers to predict the binding affinity and pharmacokinetic properties of new molecules before they are synthesized. This approach saves significant time and resources by identifying promising candidates early in the discovery pipeline.

In clinical settings, the potential applications of methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate are being explored through both preclinical and clinical trials. Preliminary results suggest that this compound may have therapeutic efficacy in treating certain types of cancer by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, its anti-inflammatory properties make it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.

The safety profile of methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate is another critical area of investigation. Extensive toxicological studies are being conducted to assess its acute and chronic toxicity levels. These studies aim to determine safe dosing regimens and identify any potential adverse effects that may arise from prolonged use. By understanding the safety profile thoroughly, researchers can ensure that this compound is developed into a safe and effective therapeutic agent.

The future prospects for methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate are promising, with ongoing research focusing on optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to bring this compound from bench to bedside efficiently. As our understanding of biological systems continues to evolve, new opportunities for utilizing compounds like this one will undoubtedly emerge.

1184559-70-3 (methyl 4-amino-4-(1-methyl-1H-pyrazol-4-yl)butanoate) 関連製品

- 85319-77-3(Benzaanthracene-11-acetic Acid)

- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)

- 1803589-37-8(sulfuric acid)

- 1892130-61-8(1-(2-hydroxy-3-methoxyphenyl)cyclopentane-1-carboxylic acid)

- 57248-88-1(Pamidronate Disodium)

- 2172569-55-8(1-(1-Aminopropyl)-3,5-dimethylcyclohexan-1-ol)

- 934172-72-2(2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide)

- 1491687-51-4((3-tert-butyl-1H-pyrazol-4-yl)methyl(methyl)amine)

- 2680720-76-5(1-(1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl)cyclopropane-1-carboxylic acid)

- 936470-68-7(4-Hydroxy-7-methoxy-6-azaindole)